(3-Amino-piperidin-1-yl)-thiophen-3-yl-methanone hydrochloride
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Overview
Description
(3-Amino-piperidin-1-yl)-thiophen-3-yl-methanone hydrochloride is a synthetic organic compound that features a piperidine ring, a thiophene ring, and a methanone group
Mechanism of Action
Target of Action
The primary target of (3-Amino-piperidin-1-yl)-thiophen-3-yl-methanone hydrochloride is Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is an enzyme responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in regulating insulin secretion .
Mode of Action
This compound acts as a competitive, selective, and potent inhibitor of DPP-4 . By inhibiting DPP-4, it potentiates the biological activity of incretin hormones, leading to increased insulin secretion and decreased glucagon release . This results in a decrease in blood glucose levels .
Biochemical Pathways
The inhibition of DPP-4 leads to an increase in the levels of active GLP-1 in the systemic circulation . GLP-1 stimulates insulin secretion from pancreatic beta-cells in a glucose-dependent manner and suppresses glucagon secretion from alpha-cells, leading to a decrease in hepatic glucose production .
Result of Action
The result of the action of this compound is improved glycemic control, as evidenced by a decrease in HbA1c levels after multiple dosing in diabetic rodent models . It also leads to a sustained increase in basal levels of active GLP-1, with expected long-term benefits on pancreatic alpha- and beta-cells .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, genetic factors such as variations in the DPP-4 gene could potentially affect the compound’s efficacy . Additionally, lifestyle factors such as diet and exercise, which can influence the progression of type 2 diabetes, might also impact the compound’s effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-piperidin-1-yl)-thiophen-3-yl-methanone hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via condensation reactions such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Coupling of Piperidine and Thiophene Rings: The piperidine and thiophene rings are coupled through a methanone linkage, often using reagents like acyl chlorides or anhydrides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-piperidin-1-yl)-thiophen-3-yl-methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The methanone group can be reduced to an alcohol.
Substitution: The amino group on the piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
(3-Amino-piperidin-1-yl)-thiophen-3-yl-methanone hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine ring structure and exhibit similar biological activities.
Thiophene Derivatives: Compounds such as suprofen and articaine contain the thiophene ring and are used for their anti-inflammatory and anesthetic properties.
Uniqueness
(3-Amino-piperidin-1-yl)-thiophen-3-yl-methanone hydrochloride is unique due to the combination of the piperidine and thiophene rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(3-aminopiperidin-1-yl)-thiophen-3-ylmethanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS.ClH/c11-9-2-1-4-12(6-9)10(13)8-3-5-14-7-8;/h3,5,7,9H,1-2,4,6,11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMWECMKALQEIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CSC=C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671612 |
Source
|
Record name | (3-Aminopiperidin-1-yl)(thiophen-3-yl)methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40671612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185316-70-4 |
Source
|
Record name | (3-Aminopiperidin-1-yl)(thiophen-3-yl)methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40671612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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